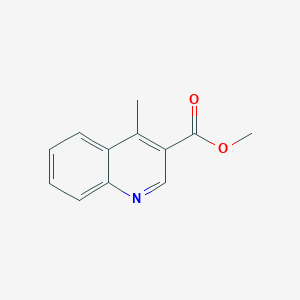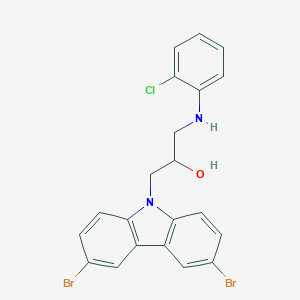
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CADP) is a synthetic organic compound with a wide range of applications in the field of biochemistry and physiology. CADP is a member of the carbazole family of compounds and is used as a reagent in the synthesis of other compounds. CADP has been studied extensively in the scientific community and has a variety of applications in research and laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol involves the reaction of 2-chloroaniline with 3,6-dibromocarbazole, followed by the reduction of the resulting intermediate with propan-2-ol.
Starting Materials
2-chloroaniline, 3,6-dibromocarbazole, propan-2-ol
Reaction
Step 1: React 2-chloroaniline with 3,6-dibromocarbazole in the presence of a suitable solvent and a base to yield the intermediate 1-(2-chloroanilino)-3,6-dibromocarbazole., Step 2: Reduce the intermediate from step 1 with propan-2-ol and a reducing agent such as sodium borohydride to yield the final product 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is not completely understood. However, it is believed that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol acts as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is believed to interact with the active site of the enzyme, thus preventing the enzyme from carrying out its normal function. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may also bind to other components of the enzyme, such as cofactors or substrates, and thus prevent the enzyme from functioning properly.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol are not yet fully understood. However, it is believed that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may have a variety of effects on the body, including the inhibition of enzymes and the stimulation of certain biochemical pathways. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol may also have an effect on the immune system, as it has been shown to inhibit the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in laboratory experiments has a variety of advantages and limitations. One of the main advantages is that 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is relatively easy to synthesize and is relatively inexpensive. Additionally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is a relatively stable compound and can be stored for long periods of time. The main limitation of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is that it is not very soluble in water and may require additional solvents for use in experiments.
Orientations Futures
There are a variety of potential future directions for the use of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in research and laboratory experiments. One potential direction is the development of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol-based inhibitors of enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol could be used in the synthesis of polymers, such as polyurethanes and polycarbonates. Finally, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol could be used to study the effects of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol on the immune system and other biochemical pathways.
Applications De Recherche Scientifique
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied extensively in the scientific community and has a variety of applications in research and laboratory experiments. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been used as a reagent in the synthesis of other compounds, including pharmaceuticals, agrochemicals, and dyes. 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied as a potential inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase.
Propriétés
IUPAC Name |
1-(2-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2ClN2O/c22-13-5-7-20-16(9-13)17-10-14(23)6-8-21(17)26(20)12-15(27)11-25-19-4-2-1-3-18(19)24/h1-10,15,25,27H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZDMBFIXBRBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

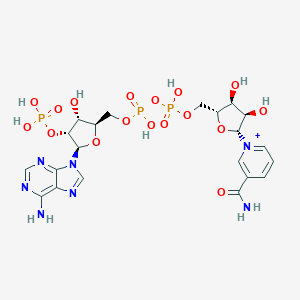
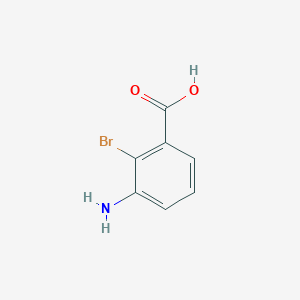
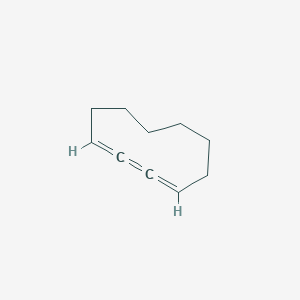
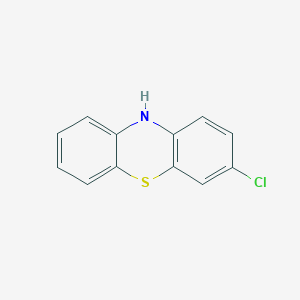
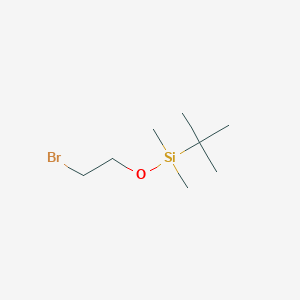


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
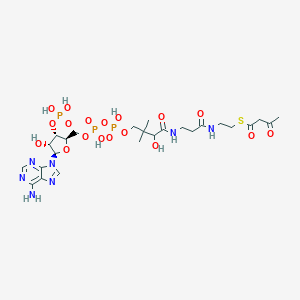
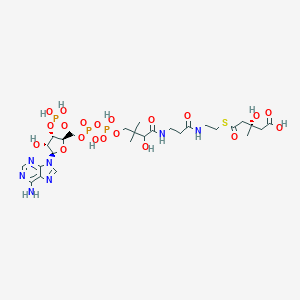
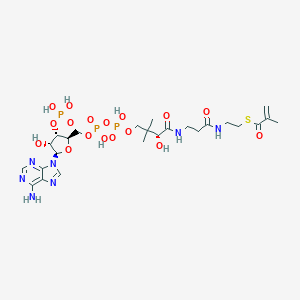

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
